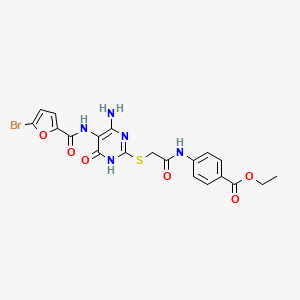
Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is an intriguing organic compound known for its multifaceted applications in both scientific research and industrial applications. This compound, characterized by its complex molecular structure, combines elements of amides, pyrimidines, and benzoates, making it a versatile candidate for numerous chemical reactions and mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of 4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl intermediate:
Starting with the bromination of furan-2-carboxylic acid to obtain 5-bromofuran-2-carboxylic acid.
Aminolysis with 4-amino-6-oxo-pyrimidine leads to the formation of the desired intermediate.
Attachment of thioacetamido group:
The intermediate undergoes a thioacetylation reaction under mild conditions using thioacetic acid or related derivatives.
Final esterification:
The resulting compound is then reacted with ethyl benzoate in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: In industrial settings, the production processes are scaled up with optimizations for cost-effectiveness and yield maximization. Continuous flow reactors, controlled temperatures, and advanced purification techniques are employed to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation:
Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate can undergo oxidation reactions, primarily at the furan ring or sulfur atoms, leading to sulfoxide or sulfone derivatives.
Reduction:
Reduction reactions can target the nitro group, yielding amines, or reduce the carbonyl groups to alcohols.
Substitution:
The compound can undergo nucleophilic substitution reactions, especially at the bromine or amino groups.
Common Reagents and Conditions:
Oxidation: Use of hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reduction: Employing sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation products include sulfoxides and sulfones.
Reduction products can be primary amines or alcohols.
Substitution products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Used in synthetic organic chemistry as an intermediate for the preparation of more complex molecules.
Biology:
Investigated for its potential role in inhibiting specific biological pathways.
Medicine:
Studied for its potential therapeutic effects, including antiviral and anticancer properties due to its unique structure and activity profile.
Industry:
Used in the manufacture of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The biological activity of Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is primarily attributed to its ability to interact with nucleic acids and proteins. The pyrimidine ring is a known pharmacophore for many bioactive compounds, allowing it to inhibit enzymes or disrupt molecular pathways critical for disease progression.
Molecular Targets and Pathways:
Inhibition of DNA and RNA polymerases.
Interference with cellular signal transduction pathways.
Modulation of protein synthesis mechanisms.
Comparación Con Compuestos Similares
4-Amino-5-(2-carboxyphenyl)-6-oxopyrimidine: Shares the pyrimidine core but lacks the furan and bromine components.
Ethyl 4-aminobenzoate: While structurally simpler, offers similar ester and amino functionalities.
5-Bromofuran-2-carboxylic acid: A closer analog lacking the pyrimidine and benzoate groups.
Uniqueness: Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate stands out due to its multifaceted functional groups, which confer a unique set of reactivity and biological interactions
Propiedades
IUPAC Name |
ethyl 4-[[2-[[4-amino-5-[(5-bromofuran-2-carbonyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O6S/c1-2-31-19(30)10-3-5-11(6-4-10)23-14(27)9-33-20-25-16(22)15(18(29)26-20)24-17(28)12-7-8-13(21)32-12/h3-8H,2,9H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIKYKQQKDLEOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
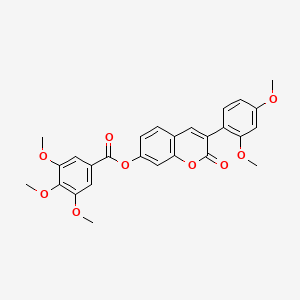
![3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2409616.png)
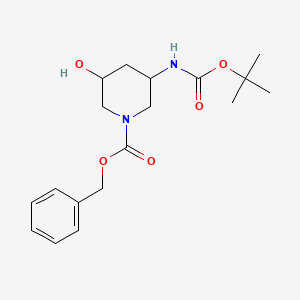

![N-cyclopentyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2409621.png)
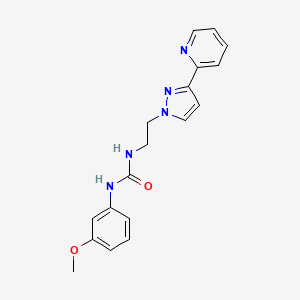
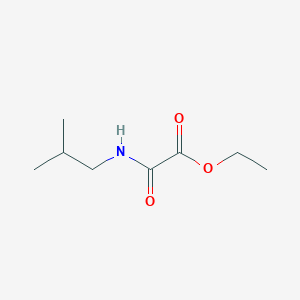
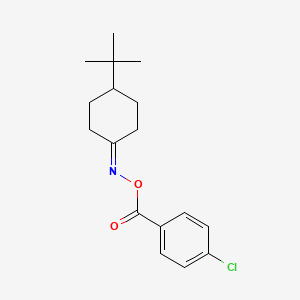
![5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide](/img/structure/B2409627.png)
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)
![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2409633.png)
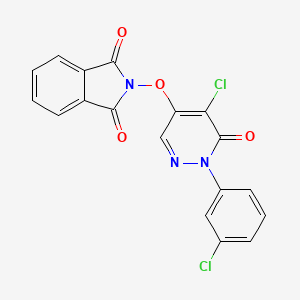
![3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2409638.png)
